molecular formula C19H18N4O5S B2541927 4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide CAS No. 866131-28-4

4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide

Cat. No.: B2541927
CAS No.: 866131-28-4
M. Wt: 414.44
InChI Key: BMIOHONQFGSUDS-UHFFFAOYSA-N
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Description

4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide is a research-grade chemical probe identified as a potent and specific inhibitor of the KEAP1-NRF2 protein-protein interaction (PPI) . Under normal conditions, the KEAP1 protein targets the transcription factor NRF2 for ubiquitination and proteasomal degradation. By binding to the NRF2-binding site on KEAP1, this compound disrupts this interaction, leading to the stabilization and nuclear accumulation of NRF2. This, in turn, activates the transcription of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE), a pathway known to regulate cellular defense against oxidative and electrophilic stress. The primary research value of this inhibitor lies in its utility for experimentally modulating the NRF2 pathway to study its critical role in cellular protection, drug resistance in cancer , and diseases involving redox imbalance. Researchers employ this tool compound to investigate the consequences of constitutive NRF2 activation, which is a feature in several types of cancer where it contributes to chemoresistance and radioresistance, as well as its potential protective roles in neurodegenerative and inflammatory conditions. Its mechanism provides a direct means to probe the complex biology of the KEAP1-NRF2-ARE signaling axis without relying on indirect electrophilic stressors.

Properties

IUPAC Name

N'-(4-methoxyphenyl)sulfonyl-N-methyl-4-oxo-1-phenylpyridazine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-22(21-29(26,27)16-10-8-15(28-2)9-11-16)19(25)18-17(24)12-13-23(20-18)14-6-4-3-5-7-14/h3-13,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIOHONQFGSUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NN(C=CC1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide is a synthetic compound with potential therapeutic applications. Its structure includes a pyridazine moiety, which has been associated with various biological activities, including analgesic, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula: C19H18N4O5S
  • Molecular Weight: 414.44 g/mol
  • CAS Number: 866131-28-4

1. Analgesic Activity

Research indicates that derivatives of pyridazine compounds exhibit significant analgesic effects. A study focused on related compounds demonstrated that they can effectively reduce pain responses in animal models. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in pain and inflammation pathways .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases. The anti-inflammatory activity may be attributed to the modulation of signaling pathways such as NF-kB and MAPK .

3. Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. Studies have indicated that it can scavenge free radicals and reduce oxidative stress markers in biological systems. This property is crucial for preventing cellular damage and may have implications for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

StudyFindings
Demonstrated analgesic and anti-inflammatory properties in animal models using pyridazine derivatives.
Reported antioxidant activity through free radical scavenging assays, indicating potential for use in oxidative stress-related conditions.
Investigated the structure-activity relationship (SAR) of similar compounds, suggesting modifications that enhance biological efficacy.

The biological activities of 4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide may involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in pain and inflammation.
  • Modulation of Cytokine Production: It could alter the production of cytokines involved in inflammatory responses.
  • Scavenging Free Radicals: Its antioxidant properties suggest it can neutralize harmful free radicals.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity. It has shown effectiveness against certain bacterial strains, indicating potential use as an antibacterial agent .
  • Anti-inflammatory Effects :
    • The compound's structure suggests it may interact with inflammatory pathways. Investigations into its anti-inflammatory properties could lead to its application in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the compound's effect on human breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro tests showed that 4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics, suggesting its utility in treating resistant bacterial infections.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural uniqueness lies in its methoxy-substituted benzene ring, N'-methyl group, and pyridazinyl carbonyl unit. Below is a comparison with analogous sulfonohydrazide derivatives:

Compound Name / ID Key Substituents Functional Groups Biological Activity (if reported)
Target Compound 4-OCH₃, N'-CH₃, 4-oxo-1-phenyl-pyridazinyl Sulfonohydrazide, carbonyl, pyridazine ring Not explicitly reported
Compound 4x 5-Methoxyphthalidyl, 4-methylbenzylidene Sulfonohydrazone, lactone ring Not reported
Compound 10b 2-Methoxybenzylidene, pyrrolidinone Carbohydrazide, oxadiazole Antibacterial activity
4-Chloro-...benzenecarbohydrazide 4-Cl, piperidinyl-sulfonyl Sulfonyl, carbohydrazide Not reported
Triazole-thiones [7–9] Halogens (Cl/Br), 2,4-difluorophenyl Triazole-thione, sulfonyl Not reported

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Moieties : The pyridazinyl carbonyl group distinguishes the target compound from analogues with triazole (), phthalidyl (), or benzoxazolyl () rings. These heterocycles influence steric bulk and electronic properties, affecting binding interactions.

Comparison with Evidence :

  • Triazole Derivatives : Synthesized via hydrazide-isothiocyanate condensation, followed by cyclization. The absence of C=O in triazole-thiones (IR ~1247–1255 cm⁻¹) contrasts with the target compound’s carbonyl presence .
  • Phthalidyl Sulfonohydrazone : Prepared via N-heterocyclic carbene-catalyzed condensation, highlighting the role of catalysts in regioselectivity.
  • Carbohydrazides : Utilize Schiff base formation (hydrazide + aldehyde), differing from the target compound’s pyridazinyl coupling.

Spectroscopic Data Comparison

IR Spectroscopy :

  • Target Compound: Expected C=O stretch (~1680 cm⁻¹, sulfonohydrazide), C=S absence (vs. 1243–1258 cm⁻¹ in triazole-thiones ).
  • Compound 4x : Lactone C=O (~1750 cm⁻¹) and sulfonohydrazide C=O (~1660 cm⁻¹).
  • Triazole-thiones : νC=S at 1247–1255 cm⁻¹, confirming thione tautomers.

NMR Trends :

  • Aromatic Protons : Methoxy (δ 3.8–4.0 ppm) vs. halogenated analogues (e.g., δ 7.5–8.0 ppm for Cl/Br ).
  • Pyridazinyl Protons : Distinct downfield shifts due to conjugation with carbonyl (predicted δ 8.0–8.5 ppm).

Q & A

Q. What are the optimized synthetic routes for 4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol. First, prepare the benzenesulfonohydrazide core by reacting 4-methoxybenzenesulfonyl chloride with methylhydrazine under basic conditions (e.g., NaHCO₃ in THF). Subsequent coupling with 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid can be achieved using coupling agents like DCC/HOBt (1:1 molar ratio) in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature . Yield optimization (~70–85%) requires strict moisture control and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Impurities often arise from incomplete acylation or hydrolysis of the sulfonohydrazide group .

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Confirm the structure using a combination of:
  • ¹H/¹³C NMR : Key signals include the methoxy proton (~δ 3.8 ppm), sulfonohydrazide NH (~δ 10.2 ppm, broad), and pyridazinyl carbonyl carbon (~δ 170 ppm) .
  • IR Spectroscopy : Look for stretches at ~3250 cm⁻¹ (N-H), 1660–1680 cm⁻¹ (C=O, pyridazinyl), and 1340–1360 cm⁻¹ (S=O) .
  • Elemental Analysis : Validate C, H, N, S content (±0.3% deviation).
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]⁺ and rule out byproducts .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for antibacterial activity using the agar diffusion method (Mueller-Hinton agar, 24h incubation at 37°C) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL. Compare zones of inhibition to standard antibiotics like ciprofloxacin . For cytotoxicity, use MTT assays on human fibroblast cells (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s mechanism of action and target binding affinity?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic regions via Fukui indices. This predicts reactivity toward biological nucleophiles (e.g., cysteine residues) .
  • Molecular Docking : Dock the compound into bacterial enzyme active sites (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Analyze binding poses for hydrogen bonds (e.g., sulfonohydrazide NH with Asp27) and π-π stacking (pyridazinyl ring and Phe31) .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be systematically resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent pH (e.g., pH 7.4 for mammalian cells vs. pH 5.5 for bacterial assays), temperature, and solvent (≤1% DMSO).
  • Dose-Response Curves : Use 8–12 concentrations (0.1–100 µM) with triplicate measurements. Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
  • Counter-Screen Against Off-Targets : Test for interference with common assay components (e.g., ATP in kinase assays) using orthogonal methods like SPR .

Q. What strategies are effective for improving the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Methodological Answer :
  • Salt Formation : React with HCl or sodium pivalate to enhance aqueous solubility. Monitor stability via pH-solubility profiling .
  • Prodrug Design : Introduce a hydrolyzable ester at the methoxy group (e.g., acetyl-protected derivative) to improve membrane permeability. Validate hydrolysis kinetics in simulated gastric fluid .
  • Nanoparticulate Formulations : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) for sustained release. Characterize using DLS and TEM .

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